molecular formula C18H21Cl2N5O3 B8472056 (3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate

Cat. No.: B8472056
M. Wt: 426.3 g/mol
InChI Key: QUGNOBIRXQGNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate is a complex organic compound that features a combination of benzyl, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Amidation Reaction: The triazole derivative is then reacted with 3,5-dichlorobenzyl chloride to form the corresponding amide.

    Piperidine Carboxylation: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, followed by carboxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    (3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylate are also similar in structure and are studied for their pharmacological activities.

Uniqueness

  • The unique combination of benzyl, triazole, and piperidine moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H21Cl2N5O3

Molecular Weight

426.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H21Cl2N5O3/c19-13-7-12(8-14(20)9-13)11-28-18(27)25-5-3-15(4-6-25)22-17(26)2-1-16-10-21-24-23-16/h7-10,15H,1-6,11H2,(H,22,26)(H,21,23,24)

InChI Key

QUGNOBIRXQGNST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=NNN=C2)C(=O)OCC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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